molecular formula C9H8O4 B1361844 3-(Carboxymethyl)benzoic acid CAS No. 2084-13-1

3-(Carboxymethyl)benzoic acid

Cat. No.: B1361844
CAS No.: 2084-13-1
M. Wt: 180.16 g/mol
InChI Key: QNUWEXSGZVBMDV-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)benzoic acid is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 . It is a white to yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 412.9±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

  • Luminescent Materials : The synthesis of Eu(III) complexes with benzoic acid carboxymethyl ester derivatives (BACED) demonstrates potential applications in luminescent materials. These complexes show effective energy transfer from BACED to Eu3+, resulting in significant luminescence properties, making them promising for use in luminescent materials (Xi et al., 2015).

  • Antibacterial Activity : A study on the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives reveals their potential antibacterial properties. This suggests that such derivatives can be useful in developing new chemotherapeutic agents (Satpute et al., 2018).

  • Chemical Synthesis : The one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent with 2-[(carboxymethyl)amino]benzoic acids as a starting material highlights its role in facilitating complex chemical syntheses (Majo & Perumal, 1996).

  • Coordination Polymers : Lanthanide-based coordination polymers assembled from derivatives of benzoates, including 3,5-dihydroxy benzoates, have been studied for their synthesis, crystal structures, and photophysical properties. These studies underscore the utility of benzoic acid derivatives in the development of coordination polymers with potential applications in material science (Sivakumar et al., 2011).

  • Microbial Biosynthesis : Research on co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli explores the use of benzoic acid derivatives as precursors in the biosynthetic production of important compounds, demonstrating their role in biotechnological applications (Zhang & Stephanopoulos, 2016).

  • Self-Assembly and Material Science : Studies on the self-assembly, crystal structures, and properties of metal frameworks based on polynuclear metal-hydroxyl clusters using tris(carboxymethoxy)benzoic acid illustrate the role of benzoic acid derivatives in the field of material science, particularly in the creation of high-dimensional metal-organic frameworks (Yang et al., 2015).

Safety and Hazards

3-(Carboxymethyl)benzoic acid is associated with several hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-(Carboxymethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as prenylated-flavin mononucleotide-dependent decarboxylases, which facilitate the decarboxylation of unsaturated carboxylic acids through a novel mechanism involving 1,3-dipolar cyclo-addition chemistry . These interactions are crucial for the compound’s role in various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the activities of digestive enzymes and mucosal morphology in the jejunal mucosa of young pigs . These effects highlight the compound’s potential in modulating cellular functions and its importance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which subsequently leads to changes in gene expression. The compound’s interaction with enzymes such as prenylated-flavin mononucleotide-dependent decarboxylases is a key aspect of its molecular mechanism . These interactions facilitate the decarboxylation of unsaturated carboxylic acids, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 4.078 days when exposed to hydroxyl radicals . This information is crucial for understanding the compound’s temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is well tolerated and does not exhibit significant adverse effects. At higher doses, it can cause toxic effects such as moderate suppurative inflammation of the lungs . Understanding these dosage effects is essential for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway, which is crucial for the biosynthesis of phenolic compounds in plants . The compound interacts with enzymes such as phenylalanine ammonia lyase, which connects primary metabolism to secondary metabolism. These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s water solubility and partition coefficient play a significant role in its distribution . These properties determine how the compound is localized and accumulated within different cellular compartments.

Subcellular Localization

This compound is primarily localized in the cytosol, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its role in various biochemical pathways.

Properties

IUPAC Name

3-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUWEXSGZVBMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296224
Record name 3-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2084-13-1
Record name 2084-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(carboxymethyl)benzoic acid contribute to the formation of coordination polymers, and what structural features are observed in the resulting network?

A1: this compound (referred to as "L" in the paper) acts as a bridging ligand in the formation of the coordination polymer [ZnL(bbi)0.5(H2O)]n, where "bbi" represents 1,4-bisimidazoleylbutane []. The carboxylate groups of the this compound molecule coordinate to zinc ions, forming a crucial link in the one-dimensional ladder-shaped chains that characterize this particular coordination polymer []. These chains further interact through intramolecular forces to create a two-dimensional supramolecular network [].

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